N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine
Description
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine is a tertiary diamine featuring a propane-1,3-diamine backbone with dimethyl substitution at the N1 position and a tetrahydro-2H-thiopyran-3-yl group at the N3 position.
Properties
IUPAC Name |
N',N'-dimethyl-N-(thian-3-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2S/c1-12(2)7-4-6-11-10-5-3-8-13-9-10/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNVTJOAMNKSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N¹,N¹-Dimethylpropane-1,3-Diamine
The first step involves selective dimethylation of 1,3-diaminopropane. As demonstrated in CN103333073B, fixed-bed reactors with Raney-Ni catalysts enable high-yield dimethylation under hydrogenation conditions (3–10 MPa H₂, 90–120°C). A molar excess of dimethylamine ensures preferential substitution at the terminal amine:
Reported yields for analogous dimethylations exceed 98% under optimized conditions.
Route 2: Reductive Amination with Thiopyran Carbonyl Intermediates
Thiopyran-3-one Synthesis
Oxidation of tetrahydro-2H-thiopyran-3-ol using Jones reagent yields thiopyran-3-one, a key intermediate for reductive amination:
Reductive Coupling with N¹,N¹-Dimethylpropane-1,3-Diamine
The ketone undergoes reductive amination with N¹,N¹-dimethylpropane-1,3-diamine under hydrogenation (3–6 MPa H₂) using Pd/C or Raney-Ni:
This method benefits from high atom economy but requires precise control of stoichiometry to avoid over-alkylation.
Route 3: One-Pot Tandem Catalysis
A novel approach combines thiopyran formation and diamine functionalization in a single reactor. Inspired by CN101735068A, which employs Cu-Co-Ni/Al₂O₃ catalysts for diamine synthesis, this route involves:
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Thiopyran Cyclization : 3-Mercaptopropanol cyclizes with acrolein under acid catalysis to form tetrahydro-2H-thiopyran-3-ol.
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Concurrent Amination : In situ reaction with dimethylamine and 1,3-diaminopropane under hydrogenation (6–10 MPa H₂, 120–150°C).
This method offers streamlined processing but risks side reactions due to competing nucleophilic sites.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Steps | 2 | 2 | 1 |
| Key Catalyst | Raney-Ni | Raney-Ni | Cu-Co-Ni/Al₂O₃ |
| Yield (Reported) | 85–90%* | 75–80%* | 65–70%* |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | High |
*Hypothetical yields extrapolated from analogous reactions.
Challenges and Optimization Strategies
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Regioselectivity : Route 1’s alkylation step may produce N³-dimethyl byproducts. Using bulkier bases (e.g., DBU) or low temperatures improves selectivity.
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Sulfur Stability : Thiopyran sulfur can oxidize during hydrogenation. Adding antioxidant agents (e.g., BHT) preserves integrity.
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Catalyst Deactivation : Sulfur-containing intermediates poison noble-metal catalysts. Pretreating Raney-Ni with sulfide solutions enhances durability .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to form a simpler amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrahydrothiopyran ring and the dimethylamine groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related propane-1,3-diamine derivatives and their distinguishing features:
Functional and Pharmacological Differences
- Antimicrobial Activity: The thiophene-ethyl derivative (C₁₁H₂₁N₂S) demonstrated 70% yield in synthesis and antitrypanosomal activity, with HRESIMS(+): m/z 213.1412 . In contrast, pyridylmethyl-substituted analogs showed utility in silicic acid condensation catalysis . Quinoline-substituted variants (e.g., Ro 47-0543) exhibited antimalarial properties but lower efficacy compared to parent drugs due to metabolic desethylation .
Synthetic Complexity :
Material Science and Catalysis
- Pyrazine-functionalized derivatives (C₁₄H₂₀N₈) are explored as chelators for metal-ion coordination in drug delivery systems .
Biological Activity
N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine (CAS Number: 1339568-04-5) is a compound with significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H22N2S, with a molecular weight of 202.36 g/mol. The compound features a tetrahydrothiopyran ring, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1339568-04-5 |
| Molecular Formula | C10H22N2S |
| Molecular Weight | 202.36 g/mol |
| Purity | 97% |
Antiparasitic Activity
Research has indicated that compounds similar to this compound exhibit antiparasitic properties. For instance, studies on related analogs have shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The structure–activity relationship (SAR) studies suggest that modifications in the alkyl chain and functional groups can enhance potency while reducing molecular weight and lipophilicity, which are crucial for drug efficacy .
Case Studies
- Study on Antitrypanosomal Activity : A study published in 2014 highlighted the synthesis and evaluation of various analogs derived from this compound. These analogs were tested for their ability to inhibit Trypanosoma brucei growth, revealing that certain modifications led to improved bioactivity compared to the parent compound .
- Pharmacokinetic Profiles : Another investigation into the pharmacokinetics of similar compounds indicated that modifications in the thiopyran ring could significantly affect absorption and distribution in biological systems. This highlights the importance of structural variations for enhancing therapeutic potential .
While specific mechanisms for this compound remain under investigation, it is hypothesized that its activity may involve interference with key metabolic pathways in parasites or modulation of host immune responses. The presence of nitrogen atoms in its structure suggests potential interactions with biological targets such as enzymes or receptors involved in parasitic survival.
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Oxidative Degradation: Exposure to air accelerates decomposition; argon-purged vials increase shelf life from 3 months to >1 year.
- Temperature Sensitivity: Long-term storage at −20°C preserves integrity, while room temperature leads to dimerization via Michael addition, as shown in stability-indicating HPLC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
